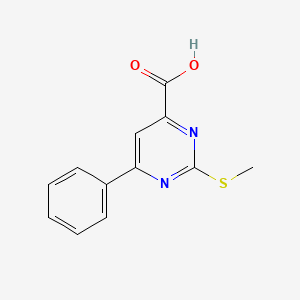
2-(Methylthio)-6-phenylpyrimidine-4-carboxylic acid
概要
説明
“2-(Methylthio)-6-phenylpyrimidine-4-carboxylic acid” is a complex organic compound. It likely contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The “methylthio” group suggests the presence of a sulfur atom bonded to a methyl group (CH3), and the “carboxylic acid” part indicates a COOH group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as 2-methylthio-1,4-dihydropyrimidines are synthesized by alkylation of 1,2,3,4-tetrahydropyrimidines with methyl iodide in the presence of pyridine .科学的研究の応用
Novel Methods for Preparation of Derivatives
A novel method for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids, related to 2-(Methylthio)-6-phenylpyrimidine-4-carboxylic acid, was described by Santilli, Kim, and Wanser (1971). This method includes direct formation from various precursors and acetylating agents, expanding to include the preparation of various new trisubstituted thieno[2,3-d]pyrimidine-6-carboxylic acid esters and amides (Santilli, Kim, & Wanser, 1971).
Heteroatom Rearrangements in Synthesis
Yokoyama, Satô, Tateno, and Hatanaka (1987) investigated heteroatom rearrangements with 2-Cyano-3-mercapto-3-(methylthio)acrylamide and aliphatic carboxylic acids. Their study provided insights into the synthesis of various pyrimidin-4-ones, essential for understanding the structural transformations of 2-(Methylthio)-6-phenylpyrimidine-4-carboxylic acid (Yokoyama, Satô, Tateno, & Hatanaka, 1987).
Antimicrobial Properties
A study by Shastri and Post (2019) on 1,2,3,4-tetrahydro-2-(hydroxyimino)-6-methyl/1,6-dimethyl-4-phenyl pyrimidine-5-carboxylic acid revealed significant antibacterial and antifungal activity. This research highlights the potential antimicrobial properties of derivatives of 2-(Methylthio)-6-phenylpyrimidine-4-carboxylic acid (Shastri & Post, 2019).
Luminescent Lanthanide Frameworks
Research by Jia, Hui, Li, Sun, and Wang (2014) on luminescent lanthanide-2-phenylpyrimidine-carboxylate frameworks demonstrates the potential of 2-(Methylthio)-6-phenylpyrimidine-4-carboxylic acid in photoluminescence. This study provides insights into the use of this compound in advanced material sciences (Jia, Hui, Li, Sun, & Wang, 2014).
Synthesis and Structural Analysis
Research by Brown and Waring (1977) described a general route to synthesize 2-(pyrimidin-2'-yl)acetic acids and esters, which are structurally related to 2-(Methylthio)-6-phenylpyrimidine-4-carboxylic acid. This study contributes to the broader understanding of synthetic pathways for related compounds (Brown & Waring, 1977).
Co-crystal Studies
Chinnakali, Fun, Goswami, Mahapatra, and Nigam (1999) researched the co-crystal structure of 2-aminopyrimidine and dicarboxylic acids, providing insights into hydrogen-bonded chains and weak C-H...O contacts. This study is relevant for understanding the supramolecular interactions of derivatives like 2-(Methylthio)-6-phenylpyrimidine-4-carboxylic acid (Chinnakali, Fun, Goswami, Mahapatra, & Nigam, 1999).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-methylsulfanyl-6-phenylpyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2S/c1-17-12-13-9(7-10(14-12)11(15)16)8-5-3-2-4-6-8/h2-7H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJEWCKMACVHCCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylthio)-6-phenylpyrimidine-4-carboxylic acid | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{4-[(4-Methoxyphenyl)methyl]piperazin-1-yl}pyridine-3-carboxylic acid hydrochloride](/img/structure/B1452822.png)
![4-[(Benzyloxy)methyl]benzene-1-carboximidamide hydrochloride](/img/structure/B1452823.png)

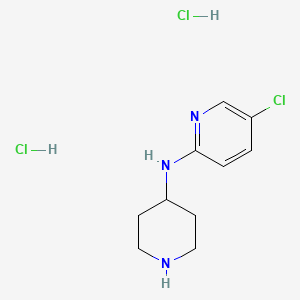
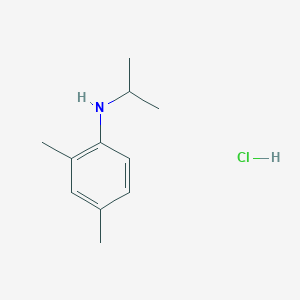
![Phenethyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B1452832.png)
![2-{[(2,2-Dichlorocyclopropyl)methyl]sulfanyl}aniline](/img/structure/B1452833.png)
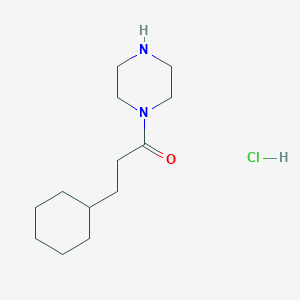
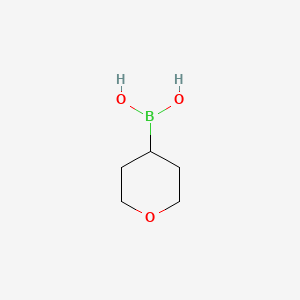
![2-(acetylamino)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid](/img/structure/B1452837.png)



